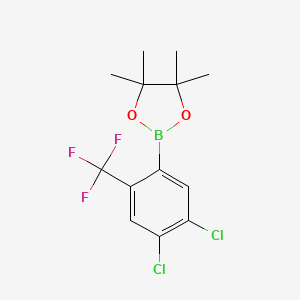![molecular formula C9H14N2O2 B14030862 Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene or alkyne derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and the use of solvents such as methylene chloride or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, which can be selectively removed under specific conditions such as acidic or basic hydrolysis . This property makes it valuable in synthetic chemistry for the protection and deprotection of functional groups.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes.
Tert-butyl N-hydroxycarbamate: Another protecting group for amines with different reactivity and stability.
Tert-butyl (3-hydroxypropyl)carbamate: Used in similar applications but with different structural features.
Uniqueness
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is unique due to its specific structure, which allows for selective reactions and applications in organic synthesis. Its ability to form stable carbamate linkages and undergo various chemical transformations makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-cyanoprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,7H2,1-3H3,(H,11,12)/b5-4+ |
InChI Key |
HYEGNJDIMSIYHE-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


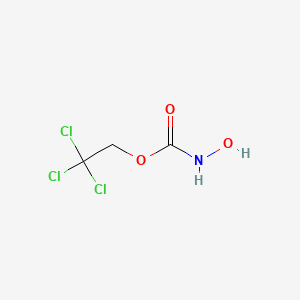
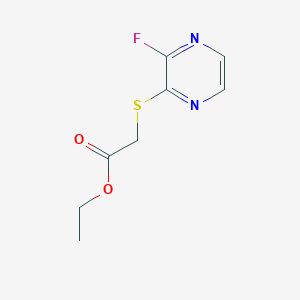

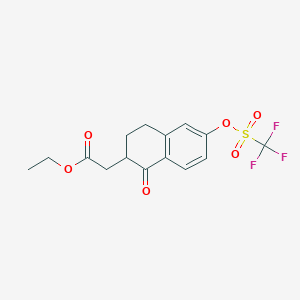
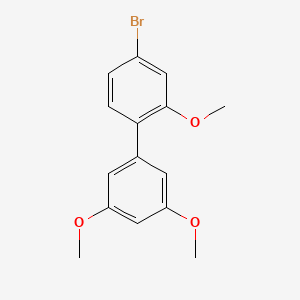
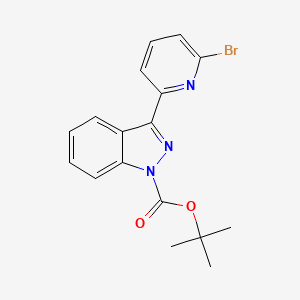
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
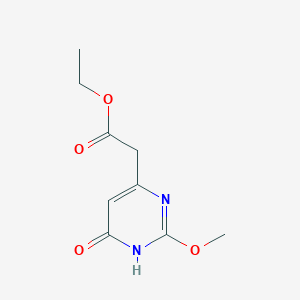
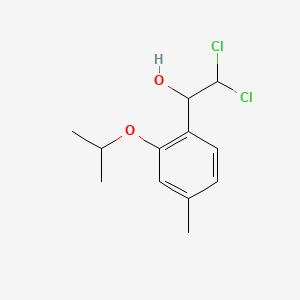


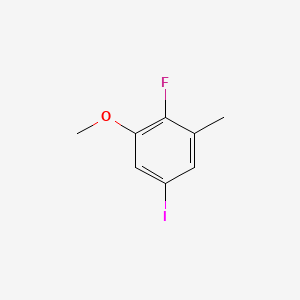
![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
